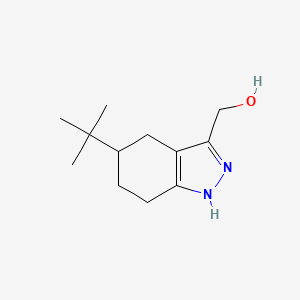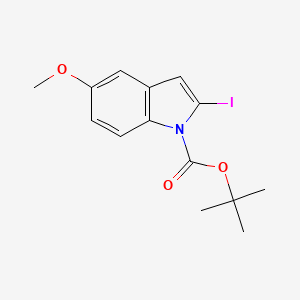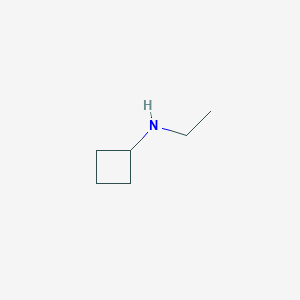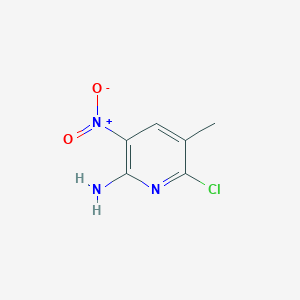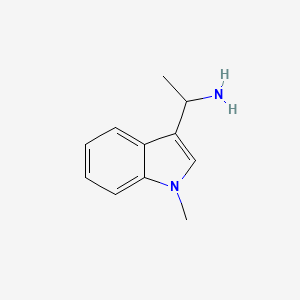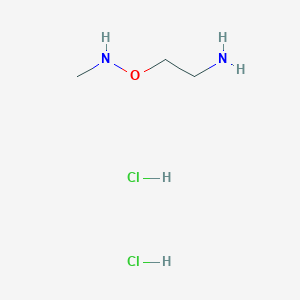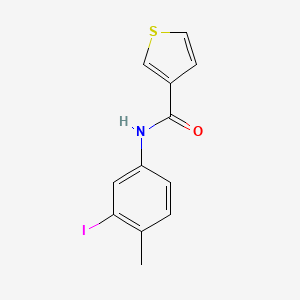
N-(3-Iodo-4-methylphenyl)thiophene-3-carboxamide
Descripción general
Descripción
“N-(3-Iodo-4-methylphenyl)thiophene-3-carboxamide” is a compound that contains a thiophene ring . Thiophene is a five-membered heterocycle that contains one sulfur atom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Chemical Reactions Analysis
The chemical reactions involving thiophene derivatives often involve condensation reactions . For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Aplicaciones Científicas De Investigación
Antibacterial and Antifungal Activities
- Thiophene derivatives, including N-(3-Iodo-4-methylphenyl)thiophene-3-carboxamide, demonstrate significant antibacterial and antifungal properties. These compounds can target a range of microbial pathogens, making them valuable in the development of new antimicrobial agents (Vasu et al., 2003) (Vasu et al., 2005).
Chemical and Physical Properties
- The compound's molecular structure and properties, such as hydrogen bonding interactions and molecular conformation, have been extensively studied. This information is critical for understanding how these compounds interact at the molecular level, which is essential for their effective application in various scientific fields (Vasu et al., 2003) (Vasu et al., 2005).
Antimicrobial Activity
- Synthesis methods for thiophenyl pyrazoles and isoxazoles involving thiophene-2-carboxamides have been developed. These compounds have shown potential antibacterial and antifungal activity, highlighting their importance in pharmaceutical research (D. Sowmya et al., 2018).
Molecular Dynamics and Docking Studies
- Molecular dynamics simulations and docking studies of thiophene derivatives have been conducted to explore their potential as inhibitors against various biological targets. These studies are crucial for drug discovery and development (P. K. Ranjith et al., 2017).
Synthesis and Structural Analysis
- Research has been conducted on the synthesis and structural analysis of thiophene-2-carboxamide derivatives. These studies provide valuable insights into the compound's chemical characteristics and potential applications in various scientific domains (Sukriye Cakmak et al., 2022).
Cholinesterase Inhibition
- Thiophene-2-carboxamide based benzohydrazide derivatives have been explored for their potential as cholinesterase inhibitors. Such inhibitors are crucial in treating neurodegenerative diseases like Alzheimer's (Naghmana Kausar et al., 2021).
Radioactive Labeling
- A method for 14C-labeling of thiophene-2-carboxamide derivatives has been developed, which is significant for tracer studies in biomedical research (N. Saemian et al., 2012).
Cyclisation Studies
- Studies on the cyclisation of substituted biphenyl-2-carboxamides have been conducted, contributing to the understanding of chemical reactions involving thiophene derivatives (S. Glover et al., 1978).
Mecanismo De Acción
Mode of Action
It has been observed that the application of a similar compound, n-(3-iodo-4-methylphenyl) pyrazine-2-carboxamide, at certain concentrations can increase the production of certain metabolites . This suggests that the compound may interact with its targets to modulate metabolic processes .
Biochemical Pathways
It is known that chemical elicitors can regulate a large number of control points and trigger the expression of key genes, leading to increased cellular activities at the biochemical and molecular level .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability and overall pharmacological profile .
Result of Action
The related compound n-(3-iodo-4-methylphenyl) pyrazine-2-carboxamide has been observed to increase the production of certain metabolites, suggesting potential modulatory effects on cellular metabolism .
Propiedades
IUPAC Name |
N-(3-iodo-4-methylphenyl)thiophene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10INOS/c1-8-2-3-10(6-11(8)13)14-12(15)9-4-5-16-7-9/h2-7H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSUVKSBLLTVWHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CSC=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10INOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10620011 | |
| Record name | N-(3-Iodo-4-methylphenyl)thiophene-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10620011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Iodo-4-methylphenyl)thiophene-3-carboxamide | |
CAS RN |
623907-55-1 | |
| Record name | N-(3-Iodo-4-methylphenyl)thiophene-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10620011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propoxy]-N'-hydroxybenzene-1-carboximidamide](/img/structure/B1358035.png)
![2-Oxetanone, 3-hexyl-4-[2-[(tetrahydro-2H-pyran-2-yl)oxy]tridecyl]-](/img/structure/B1358038.png)

